4-tert-Butylphenyl(methoxymethyl) ether
Description
Contextual Significance of Aryl Methoxymethyl Ethers in Organic Synthesis
Aryl methoxymethyl ethers, a subclass of methoxymethyl (MOM) ethers, play a crucial role in modern organic synthesis. The MOM group is widely employed as a protecting group for hydroxyl functionalities, including phenols. wikipedia.org Its popularity stems from its stability under a range of reaction conditions, such as exposure to strong bases, nucleophiles, and many oxidizing and reducing agents, while being readily cleavable under acidic conditions. organic-chemistry.org This stability allows for selective transformations at other sites of a complex molecule. In the context of aryl ethers, the MOM group can influence the electronic properties of the aromatic ring and participate in directed ortho-metalation reactions, further expanding its synthetic utility. The synthesis of these ethers typically involves the reaction of a phenol (B47542) with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base. wikipedia.org
Overview of the Research Landscape Surrounding Ethers Containing Bulky Aryl Moieties
The incorporation of bulky substituents, such as the tert-butyl group, onto an aromatic ring significantly impacts the molecule's physical and chemical properties. researchgate.net Research into ethers containing bulky aryl moieties is driven by the desire to understand and harness the effects of steric hindrance. A bulky group can shield the reaction center from attack, thereby influencing the regioselectivity and stereoselectivity of a reaction. For instance, the synthesis of sterically hindered diaryl ethers often requires specialized catalytic systems to overcome the steric repulsion between the coupling partners. nih.gov Furthermore, bulky substituents can alter the conformational preferences of a molecule and affect its packing in the solid state, influencing properties like solubility and melting point. The tert-butyl group, in particular, is known to be an ortho,para-director in electrophilic aromatic substitution, although its steric bulk can disfavor substitution at the ortho position. cdnsciencepub.com
Scope and Objectives of Research on 4-tert-Butylphenyl(methoxymethyl) ether
Specific research focusing solely on this compound is not extensively documented in publicly available literature. However, the compound serves as an important model for understanding the interplay of steric and electronic effects in aryl methoxymethyl ethers. The primary objectives of investigating this compound would be to:
Elucidate the influence of the p-tert-butyl group on the stability and reactivity of the MOM ether functionality.
Investigate the impact of the methoxymethyl group on the reactivity of the tert-butylated aromatic ring.
Explore its potential applications in organic synthesis, for example, as a sterically hindered building block or as a substrate in studies of reaction mechanisms.
Characterize its physicochemical and spectroscopic properties to provide a basis for comparison with other aryl ethers.
Historical Development of Methoxymethyl (MOM) Ethers and Related Aryl Ethers
The use of the methoxymethyl group as a protecting group for alcohols was popularized in the mid-20th century as the field of complex natural product synthesis grew. The need for protecting groups that were stable to a variety of reagents but could be removed under specific, mild conditions led to the development of a range of protecting strategies, with MOM ethers becoming a staple in the synthetic chemist's toolbox. The development of methods for the selective protection and deprotection of phenols as their MOM ethers further expanded their utility. organic-chemistry.org The synthesis of aryl ethers, in general, has a long history, with classic methods like the Williamson ether synthesis being developed in the 19th century. More contemporary methods, often involving transition-metal catalysis, have been developed to address the challenges of forming ether linkages with sterically hindered or electronically deactivated substrates. nih.gov
Distinctions of this compound within its Functional Class
This compound is distinguished from other aryl methoxymethyl ethers primarily by the presence of the bulky tert-butyl group in the para position of the phenyl ring. This structural feature is expected to confer several unique characteristics:
Steric Shielding: The tert-butyl group can sterically hinder reactions at the ether oxygen and the aromatic ring, potentially altering the compound's reactivity compared to less substituted analogues.
Electronic Effects: The tert-butyl group is an electron-donating group through induction, which can influence the electron density of the aromatic ring and the ether oxygen.
Solubility: The lipophilic nature of the tert-butyl group is likely to increase the compound's solubility in nonpolar organic solvents.
These distinctions make this compound a valuable substrate for studying the fundamental principles of steric and electronic effects in organic chemistry.
Research Findings
While specific, in-depth research articles dedicated to this compound are scarce, its synthesis and reactivity can be inferred from general knowledge of MOM ether formation and the behavior of sterically hindered aromatic compounds.
A plausible synthetic route to this compound involves the reaction of 4-tert-butylphenol (B1678320) with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
The reactivity of the compound will be governed by the two main functional groups. The MOM ether is susceptible to cleavage under acidic conditions to yield 4-tert-butylphenol. The aromatic ring can undergo electrophilic substitution, with the methoxymethyl and tert-butyl groups both directing incoming electrophiles to the ortho and para positions. However, the steric bulk of the tert-butyl group would likely favor substitution at the positions ortho to the methoxymethyl group.
Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables provide comparative data for related compounds to illustrate the expected properties.
Table 1: Physicochemical Properties of Related Aryl Ethers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Anisole (B1667542) | C₇H₈O | 108.14 | 154 | 0.995 |
| 4-tert-Butylanisole (B1294814) | C₁₁H₁₆O | 164.24 | 211 | 0.938 |
| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 236-238 | 0.908 wikipedia.org |
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | ~1.3 | Singlet |
| Methylene (B1212753) (-O-CH₂-O-) (2H) | ~5.1 | Singlet |
| Methyl (-O-CH₃) (3H) | ~3.5 | Singlet |
| Aromatic (4H) | 6.9 - 7.3 | Multiplet (two doublets) |
These are estimated values based on analogous structures. Actual experimental data may vary.
Structure
3D Structure
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-tert-butyl-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-5-7-11(8-6-10)14-9-13-4/h5-8H,9H2,1-4H3 |
InChI Key |
KOUFOLRRYLERAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCOC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Tert Butylphenyl Methoxymethyl Ether
Classical Approaches to Aryl Ether Synthesis Applied to 4-tert-Butylphenyl(methoxymethyl) ether
Traditional methods for aryl ether synthesis have been widely adapted for the preparation of this compound. These approaches, while often robust and well-understood, may require specific conditions to ensure high efficacy and yield.
Williamson Ether Synthesis: Adaptations and Efficacy
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. rsc.orggoogle.com In the context of this compound synthesis, this involves the deprotonation of 4-tert-butylphenol (B1678320) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent, typically methoxymethyl chloride (MOM-Cl).
The efficacy of this SN2 reaction is highly dependent on the choice of base, solvent, and reaction conditions. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the phenol (B47542). rsc.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid solvation of the nucleophilic phenoxide.
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-tert-Butylphenol | Methoxymethyl chloride | NaH | THF | 0 to rt | >90 (typical) |
| 4-tert-Butylphenol | Methoxymethyl chloride | K₂CO₃ | Acetone | Reflux | Moderate to High |
| 4-tert-Butylphenol | Methoxymethyl chloride | DIPEA | CH₂Cl₂ | 0 to rt | High |
Note: Yields are typical for this type of transformation but can vary based on specific reaction conditions and scale.
A common procedure involves the slow addition of a methoxymethylating agent to a solution of the pre-formed sodium 4-tert-butylphenoxide in a suitable aprotic solvent. The use of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in dichloromethane (B109758) is also a prevalent method for the protection of alcohols as MOM ethers. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Formation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis. These methods typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of Buchwald-Hartwig amination have been successfully extended to etherification.
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by the base to form the alkoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
For the synthesis of this compound, this would conceptually involve the coupling of a 4-tert-butylphenyl halide (e.g., 4-tert-butylphenyl bromide) with a source of the methoxymethyl group, such as methoxymethanol (B1221974), in the presence of a palladium catalyst system. However, the direct use of methoxymethanol in such couplings is not a commonly reported procedure.
Acid-Catalyzed Reactions with Dimethoxymethane (B151124)
An alternative and efficient method for the preparation of methoxymethyl ethers is the acid-catalyzed reaction of the parent alcohol with dimethoxymethane (formalin dimethyl acetal). wikipedia.org This method is particularly attractive due to the low cost and relative safety of dimethoxymethane compared to methoxymethyl chloride.
The reaction proceeds via the protonation of one of the methoxy (B1213986) groups of dimethoxymethane by an acid catalyst, followed by the elimination of methanol (B129727) to form a resonance-stabilized methoxymethyl cation. This cation is then trapped by the nucleophilic hydroxyl group of 4-tert-butylphenol to form the desired ether.
Commonly used acid catalysts include Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as phosphorus pentoxide (P₂O₅) or montmorillonite (B579905) clay. The reaction is typically carried out in an inert solvent like dichloromethane or in an excess of dimethoxymethane, which can also serve as the solvent. The removal of the methanol byproduct can drive the equilibrium towards the product. A study on the reaction of the structurally similar 4-methyl-2-tert-butylphenol with dimethoxymethane has shown the formation of the corresponding methoxymethyl ether, indicating the viability of this approach. oocities.org
Table 2: Typical Conditions for Acid-Catalyzed Methoxymethylation
| Substrate | Reagent | Catalyst | Solvent | Temperature |
| 4-tert-Butylphenol | Dimethoxymethane | p-Toluenesulfonic acid | Dichloromethane | Room Temperature |
| 4-tert-Butylphenol | Dimethoxymethane | Montmorillonite K10 | Toluene | Reflux |
| 4-tert-Butylphenol | Dimethoxymethane | Phosphorus pentoxide | Chloroform | Room Temperature |
Novel Synthetic Routes and Reagents for this compound
In addition to classical methods, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic routes for etherification.
Development of Alternative Etherification Protocols
Research into alternative etherification protocols aims to overcome some of the limitations of traditional methods, such as the use of hazardous reagents or harsh reaction conditions. For the synthesis of MOM ethers, this includes the development of new methoxymethylating agents. For instance, methoxymethyl acetate (B1210297) in the presence of a Lewis acid like zinc chloride has been reported for the protection of phenols. oocities.org
Application of Modern Catalytic Systems (e.g., Lewis Base Catalysis, Transition Metal Catalysis)
Modern catalytic systems offer promising alternatives for the synthesis of this compound.
Lewis Base Catalysis: While less common for etherification compared to other transformations, Lewis base catalysis can in principle be applied. A Lewis base could activate the methoxymethylating agent, making it more susceptible to nucleophilic attack by the phenol. However, specific applications of Lewis base catalysis for the direct synthesis of this compound are not well-documented.
Transition Metal Catalysis: Beyond palladium, other transition metals have been explored for C-O bond formation. Copper-catalyzed Ullmann-type reactions, for example, have a long history in aryl ether synthesis. Modern iterations of these reactions often employ ligands to facilitate the coupling at lower temperatures. A hypothetical application to the target molecule would involve the reaction of a 4-tert-butylphenyl halide with sodium methoxide (B1231860) in the presence of a copper catalyst. However, the direct formation of a methoxymethyl ether via this route is not a standard transformation. More relevant are transition metal-catalyzed reactions that activate C-H bonds for etherification, though these are generally more complex and less commonly used for simple protection schemes.
Green Chemistry Principles in the Synthesis of this compound
Traditional solvents like DMF and chlorinated hydrocarbons pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives.
Bio-derived Solvents : 2-Methyltetrahydrofuran (2-MeTHF) is a promising green solvent derived from renewable resources like corncobs. It is a viable alternative to tetrahydrofuran (THF).
Novel Ether Solvents : Cyclopentyl methyl ether (CPME) is another green alternative to solvents like THF and dichloromethane. It is more stable, has a lower tendency to form explosive peroxides, and is hydrophobic, which can simplify workup procedures.
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) has been used as a reaction medium for diaryl ether synthesis. rsc.org It is non-toxic, non-flammable, and can be easily removed and recycled by reducing the pressure, eliminating the need for solvent distillation.
Solvent-Free Conditions : Performing the reaction without a solvent is an ideal green approach. Solvent-free Williamson synthesis has been shown to be highly efficient for the etherification of phenols, proceeding rapidly at low temperatures with high purity and yield. researchgate.net
Table 4: Comparison of Traditional vs. Green Solvents for Ether Synthesis
| Solvent | Type | Source | Key Advantages/Disadvantages |
| DMF | Traditional | Petrochemical | Adv: High reactivity. Disadv: Toxic, high boiling point. |
| Dichloromethane | Traditional | Petrochemical | Adv: Good solvent. Disadv: Carcinogenic, environmental pollutant. |
| 2-MeTHF | Green | Renewable (biomass) | Adv: Renewable, lower toxicity than THF. |
| CPME | Green | Petrochemical | Adv: Resists peroxide formation, high boiling point, hydrophobic. |
| scCO₂ | Green | Recycled | Adv: Non-toxic, easy removal, tunable properties. rsc.org |
| None | Green | N/A | Adv: Eliminates solvent waste, simplifies purification. researchgate.net |
Reducing energy consumption is a core principle of green chemistry. Advanced synthesis technologies can significantly lower the energy footprint compared to conventional heating methods.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. labinsights.nl Instead of conventional conductive heating, microwaves use dielectric heating to directly and rapidly heat the reaction mixture. For Williamson ether synthesis, this technology can dramatically reduce reaction times from several hours to just a few minutes, often leading to higher yields and cleaner reactions. wikipedia.orgtsijournals.comrroij.com The rapid heating and short reaction times contribute to significant energy savings.
Table 5: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis
| Method | Typical Reaction Time | Energy Input | Typical Yield | Reference |
| Conventional Heating | 1 - 8 hours | High (prolonged heating) | 50 - 95% | byjus.com |
| Microwave Irradiation | 45 seconds - 10 minutes | Low (short, intense heating) | High to Excellent | tsijournals.comrroij.com |
Continuous Flow Synthesis : Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This technology offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, consistency, and yield. nih.gov The excellent heat transfer in flow reactors allows for rapid heating and cooling, minimizing energy waste. researchgate.net This methodology has been successfully applied to the synthesis of various aryl ethers and can be scaled up more efficiently and safely than traditional batch processes. rsc.orgacs.org
Atom Economy and Waste Minimization in Synthetic Pathways
The concept of atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final product, is a central pillar of green chemistry. primescholars.com A high atom economy signifies minimal generation of byproducts, leading to reduced waste and a more sustainable process. scranton.edu
The primary method for synthesizing this compound is a variation of the Williamson ether synthesis . masterorganicchemistry.com This involves the reaction of the sodium or potassium salt of 4-tert-butylphenol (the phenoxide) with a methoxymethylating agent. The choice of this agent significantly impacts the atom economy and the nature of the waste produced.
Traditional Pathway using Chloromethyl Methyl Ether (MOM-Cl):
The most established method involves reacting 4-tert-butylphenoxide with chloromethyl methyl ether (MOM-Cl). google.com The reaction, typically conducted in the presence of a base like sodium hydride (NaH) or a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), proceeds via an SN2 mechanism. masterorganicchemistry.com
Reaction Scheme (using TEA): (CH₃)₃C-C₆H₄-OH + Cl-CH₂-OCH₃ + (C₂H₅)₃N → (CH₃)₃C-C₆H₄-O-CH₂-OCH₃ + (C₂H₅)₃N·HCl
While often effective in terms of chemical yield, this pathway suffers from poor atom economy. The formation of a stoichiometric amount of salt byproduct (e.g., sodium chloride or triethylammonium (B8662869) hydrochloride) significantly lowers the atom economy percentage. For every mole of the desired ether produced, one mole of salt is generated as waste.
Calculation of Atom Economy for the MOM-Cl Pathway:
Molecular Weight of Desired Product (C₁₂H₁₈O₂): 194.27 g/mol
Molecular Weight of Reactants (C₁₀H₁₄O + C₂H₅ClO + C₆H₁₅N): 150.22 + 80.51 + 101.19 = 331.92 g/mol
Percent Atom Economy: (194.27 / 331.92) * 100% ≈ 58.5%
This calculation demonstrates that over 40% of the reactant mass is converted into waste. Furthermore, the primary reagent, MOM-Cl, is a known human carcinogen, posing significant handling risks and creating hazardous waste streams that require special disposal, further detracting from the green credentials of this method. google.com
Greener Pathway using Dimethoxymethane (DMM):
An alternative, more environmentally benign approach utilizes dimethoxymethane (CH₂(OCH₃)₂) as the methoxymethylating agent. This reaction is typically performed under acidic conditions using a catalyst such as a strong protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. google.com
Reaction Scheme (acid-catalyzed): (CH₃)₃C-C₆H₄-OH + CH₂(OCH₃)₂ --(H⁺)--> (CH₃)₃C-C₆H₄-O-CH₂-OCH₃ + CH₃OH
This pathway offers a significant improvement in atom economy and waste minimization. The only byproduct is methanol, which is far less hazardous than salt byproducts and can potentially be recovered and reused. The reaction can be driven to completion by removing the methanol as it forms, for example, by using molecular sieves. google.com
Calculation of Atom Economy for the DMM Pathway:
Molecular Weight of Desired Product (C₁₂H₁₈O₂): 194.27 g/mol
Molecular Weight of Reactants (C₁₀H₁₄O + C₃H₈O₂): 150.22 + 76.09 = 226.31 g/mol
Percent Atom Economy: (194.27 / 226.31) * 100% ≈ 85.8%
The DMM route exhibits a much higher atom economy and aligns better with the principles of green chemistry by avoiding carcinogenic reagents and producing a recyclable, low-toxicity byproduct.
Development of Recyclable Catalytic Systems
The move towards sustainable synthesis necessitates the use of catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. This not only reduces costs but also minimizes catalyst-containing waste streams.
Recyclable Catalysts for Williamson Ether Synthesis:
For the traditional Williamson synthesis pathway, Phase-Transfer Catalysis (PTC) is often employed to facilitate the reaction between the aqueous (or solid) phenoxide salt and the organic-soluble alkylating agent. phasetransfercatalysis.com This technique can improve reaction rates and allow for the use of milder bases like sodium hydroxide. gordon.edu Typical phase-transfer catalysts include quaternary ammonium (B1175870) salts. While effective, their separation from the product can be challenging.
To address this, research has focused on developing recyclable PTC systems:
Heterogenized PTCs: Quaternary ammonium or phosphonium (B103445) salts can be immobilized on solid supports like polymers or silica (B1680970) gel. These supported catalysts exist in a separate phase from the reaction mixture, allowing for simple recovery by filtration and subsequent reuse.
Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have been investigated as recyclable catalysts and solvents for alkylation reactions. nih.govresearchgate.net Their negligible vapor pressure and tunable solubility properties allow for the product to be separated by extraction or distillation, and the IL phase containing the catalyst can be recovered and reused. researchgate.net While much of the research has focused on the C-alkylation of phenol to produce 4-tert-butylphenol, nih.govresearchgate.net the principles are applicable to subsequent O-alkylation reactions.
Recyclable Catalysts for the Dimethoxymethane (DMM) Pathway:
The acid-catalyzed reaction with DMM is particularly well-suited for the implementation of recyclable heterogeneous catalysts. The use of solid acid catalysts offers significant advantages over homogeneous acids like sulfuric or p-toluenesulfonic acid, which are corrosive and difficult to separate.
Recyclable solid acid catalysts include:
Zeolites: These microporous aluminosilicate (B74896) minerals possess strong Brønsted acid sites and shape-selective properties. Zeolites like H-Beta or H-MCM-22 have been studied for phenol alkylations and can be effectively used for the O-alkylation step. researchgate.net They are easily recovered by filtration and can be regenerated by calcination.
Acidic Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst-15) are effective and commercially available catalysts for acid-catalyzed reactions. They operate under relatively mild conditions and are easily filtered from the reaction medium.
Silica-Supported Catalysts: Lewis acids such as boron trifluoride can be supported on silica (Si-BF₃), creating a solid catalyst that can be used for both C- and O-alkylation of phenols and subsequently recovered. york.ac.uk
The use of these solid acids simplifies product work-up, reduces corrosive waste, and allows for the catalyst to be efficiently recycled, making the DMM pathway an even more attractive green synthetic route.
Comparative Analysis of Synthetic Methodologies for this compound
The selection of a synthetic methodology for this compound depends on a balance of factors including yield, cost, safety, and environmental impact. A comparison of the primary routes highlights the significant advantages of modern, greener approaches over traditional methods.
| Feature | Method A: Williamson Synthesis (MOM-Cl) | Method B: Phase-Transfer Catalyzed Williamson Synthesis (MOM-Cl) | Method C: Green Methoxymethylation (DMM) |
| Reactants | 4-tert-butylphenol, MOM-Cl, Strong Base (e.g., NaH) or Organic Base (e.g., TEA) | 4-tert-butylphenol, MOM-Cl, Aqueous Base (e.g., NaOH) | 4-tert-butylphenol, Dimethoxymethane (DMM) |
| Catalyst | None (stoichiometric base) | Quaternary Ammonium Salt (e.g., TBAB) | Solid Acid Catalyst (e.g., Zeolite, Acidic Resin) |
| Byproducts | Stoichiometric Salt (e.g., NaCl, (C₂H₅)₃N·HCl) | Stoichiometric Salt (e.g., NaCl) | Methanol (CH₃OH) |
| Atom Economy | ~58.5% | ~66% (with NaOH) | ~85.8% |
| Catalyst Recyclability | Not Applicable | Possible with supported PTCs or Ionic Liquids | High (simple filtration and reuse) |
| Key Advantages | Well-established, often high-yielding reaction. | Milder reaction conditions, avoids anhydrous solvents and hazardous bases like NaH. utahtech.edu | Highest atom economy , avoids carcinogenic reagents, benign byproduct, simple work-up. google.com |
| Key Disadvantages | Poor atom economy , use of a highly carcinogenic reagent (MOM-Cl), stoichiometric salt waste. google.com | Poor atom economy, use of carcinogenic MOM-Cl, catalyst may be difficult to separate. | May require higher temperatures or longer reaction times, removal of methanol byproduct needed to drive equilibrium. |
Analysis:
Method A , the traditional Williamson synthesis using chloromethyl methyl ether (MOM-Cl) and a stoichiometric amount of a strong or organic base, is the least favorable from a green chemistry perspective. Its low atom economy is a direct result of the formation of a salt byproduct that has no value and must be treated as waste. The most significant drawback, however, is its reliance on MOM-Cl, a potent carcinogen, which presents severe safety and environmental hazards. google.com
Method B offers a procedural improvement by incorporating a phase-transfer catalyst. This allows the reaction to proceed under milder, biphasic conditions using less hazardous and cheaper inorganic bases like sodium hydroxide. utahtech.edu While this improves the operational safety compared to using reagents like sodium hydride, it still suffers from the two main flaws of the parent method: poor atom economy due to salt formation and the use of carcinogenic MOM-Cl. The development of recyclable PTCs can mitigate some waste, but does not solve the core issues of the underlying chemistry.
Method C , which employs dimethoxymethane (DMM) with a recyclable solid acid catalyst, represents the most sustainable and modern approach. It boasts a significantly higher atom economy (~85.8%) because the only byproduct is methanol, a low-toxicity and easily recyclable chemical. google.com This route completely avoids the use of the hazardous MOM-Cl and eliminates the production of salt waste. The use of heterogeneous catalysts like zeolites or acidic resins simplifies product purification and allows for the catalyst to be easily recovered and reused, further enhancing the economic and environmental viability of the process. While this method may require optimization to drive the reaction equilibrium towards the product, its inherent safety and efficiency make it the superior choice for the synthesis of this compound.
Mechanistic Investigations of Reactions Involving 4 Tert Butylphenyl Methoxymethyl Ether
Elucidation of Ether Formation Mechanisms
The synthesis of 4-tert-Butylphenyl(methoxymethyl) ether can be approached through several mechanistic pathways. The choice of pathway often depends on the starting materials and desired reaction conditions.
Nucleophilic Substitution Pathways (S_N1 and S_N2)
The formation of the ether linkage in this compound is commonly achieved via a nucleophilic substitution reaction, closely related to the Williamson ether synthesis. In this approach, the nucleophile is the 4-tert-butylphenoxide ion, generated by treating 4-tert-butylphenol (B1678320) with a suitable base. This phenoxide then reacts with a methoxymethyl halide, such as chloromethyl methyl ether (MOM-Cl).
The reaction predominantly follows a bimolecular nucleophilic substitution (S_N2) mechanism. The phenoxide ion attacks the electrophilic carbon of the chloromethyl methyl ether, displacing the chloride ion in a single, concerted step.
Reaction: 4-tert-butylphenoxide + Chloromethyl methyl ether → this compound + Cl⁻
The S_N2 pathway is favored because the electrophilic carbon is primary and unhindered, allowing for effective backside attack by the nucleophile. An S_N1 mechanism, which would involve the formation of a methoxymethyl carbocation (CH₃OCH₂⁺), is generally less favorable under these conditions but can be a competing pathway, especially with reagents that can stabilize carbocations.
| Parameter | S_N2 Mechanism | S_N1 Mechanism |
| Nucleophile | 4-tert-butylphenoxide | 4-tert-butylphenoxide |
| Electrophile | Chloromethyl methyl ether | Chloromethyl methyl ether |
| Kinetics | Second-order | First-order |
| Stereochemistry | Inversion of configuration (not applicable here) | Racemization (not applicable here) |
| Intermediate | None (concerted transition state) | Methoxymethyl carbocation |
| Favored by | Strong nucleophile, primary substrate | Polar protic solvents, stable carbocation |
Electrophilic Aromatic Substitution on the Phenyl Ring
While nucleophilic substitution is the primary method for forming the ether bond, electrophilic aromatic substitution (EAS) is the key mechanism for introducing the tert-butyl group onto the aromatic ring. This reaction, a classic Friedel-Crafts alkylation, can be performed on phenyl(methoxymethyl) ether to yield the target compound. miracosta.educerritos.edu
In this mechanism, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a tert-butyl carbocation from an alkylating agent like tert-butyl chloride. cerritos.edu This highly electrophilic carbocation is then attacked by the electron-rich phenyl ring of the phenyl(methoxymethyl) ether. The methoxymethyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to the significant steric hindrance of the tert-butyl group, substitution occurs predominantly at the less hindered para position. miracosta.edu
Mechanism Steps:
Generation of Electrophile: (CH₃)₃CCl + AlCl₃ → (CH₃)₃C⁺ + AlCl₄⁻
Nucleophilic Attack: The π-system of the phenyl(methoxymethyl) ether attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). miracosta.edu
Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new tert-butyl group, restoring the aromaticity of the ring and regenerating the catalyst.
Mechanistic Studies of Ether Cleavage Reactions
The cleavage of ethers, particularly aryl ethers, requires harsh conditions due to the stability of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com The presence of the methoxymethyl group in this compound provides a more reactive site for cleavage compared to the aryl-oxygen bond.
Acid-Catalyzed Cleavage Mechanisms (S_N1 and S_N2 Pathways)
The cleavage of this compound is readily achieved with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The mechanism can proceed via either S_N1 or S_N2 pathways, depending on the reaction conditions and the structure of the ether. masterorganicchemistry.comopenstax.org
The first step in either mechanism is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org
Protonation Step: this compound + H⁺ ⇌ 4-tert-Butylphenyl(methoxymethyl)oxonium ion
Following protonation, the pathway diverges:
S_N2 Pathway: A nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether. In this molecule, the sp³-hybridized carbon of the methoxymethyl group is the site of attack, as the sp²-hybridized carbon of the phenyl ring is resistant to S_N2 reactions. masterorganicchemistry.comlibretexts.org This concerted attack displaces 4-tert-butylphenol as the leaving group.
S_N1 Pathway: If the structure allows for the formation of a stable carbocation, the protonated ether can dissociate to form an alcohol and a carbocation. wikipedia.orgopenstax.org The methoxymethyl group can form a resonance-stabilized carbocation (CH₃-O=CH₂⁺ ↔ CH₃-O⁺-CH₂). This carbocation is then captured by the nucleophile.
For this compound, cleavage will almost exclusively occur at the methoxymethyl-oxygen bond, leaving the bond between the phenyl ring and oxygen intact. This produces 4-tert-butylphenol and a methoxymethyl halide. libretexts.orglibretexts.org The reaction likely has significant S_N1 character due to the stability of the resulting oxocarbenium ion.
| Pathway | Description | Products |
| S_N2 | Nucleophilic attack (I⁻, Br⁻) on the methylene (B1212753) carbon of the protonated ether. | 4-tert-butylphenol + Methoxymethyl halide |
| S_N1 | Formation of 4-tert-butylphenol and a resonance-stabilized methoxymethyl cation, followed by nucleophilic capture. | 4-tert-butylphenol + Methoxymethyl halide |
Influence of Substituents on Cleavage Selectivity and Rate
Substituents on the aromatic ring can influence the rate of ether cleavage by altering the electronic properties of the molecule. The tert-butyl group at the para position is an electron-donating group (EDG) through induction and hyperconjugation.
This electron-donating nature increases the electron density on the ether oxygen, making it more basic and thus more readily protonated in the initial step of acid-catalyzed cleavage. However, since the cleavage does not break the aryl C-O bond, the primary electronic effect of the substituent is on the ease of protonation rather than on stabilizing a transition state involving the aromatic ring directly. Studies on related diaryl ethers have shown that electron-donating groups can influence C-O bond cleavage rates. researchgate.net While the mechanism is different here, the initial activation step is similarly affected.
Steric effects of the bulky tert-butyl group are minimal for the cleavage reaction, as the reaction center is the remote methoxymethyl group.
Cleavage by Strong Lewis Acids
Strong Lewis acids provide an alternative to protic acids for ether cleavage, often allowing for milder reaction conditions. masterorganicchemistry.com Reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), and aluminum-based Lewis acids can effectively cleave aryl ethers. researchgate.netnih.gov
The mechanism involves the coordination of the Lewis acid to the ether oxygen atom. This coordination makes the oxygen a much better leaving group, analogous to protonation in Brønsted acid catalysis. nih.gov For this compound, the Lewis acid will preferentially coordinate to the more Lewis basic oxygen of the methoxymethyl group. acs.org
A proposed mechanism for the cleavage of aromatic MOM ethers using a combination of a silyl (B83357) triflate (like TMSOTf) and a base like 2,2'-bipyridyl involves the formation of a complex that coordinates to the ether oxygen. acs.org This facilitates the transfer of the silyl group and subsequent hydrolysis to yield the phenol (B47542). Studies using nickel catalysts combined with Lewis acids like trimethylaluminum (B3029685) (AlMe₃) have shown dramatic rate enhancements for aryl ether cleavage, demonstrating the power of this synergistic approach. researchgate.netnih.gov These methods provide a mechanistic basis for designing milder catalysts for activating strong C-O bonds. researchgate.net
Reaction Pathway Analysis of Functional Group Interconversions Involving the Chemical Compound
The primary functional group interconversion involving this compound is the cleavage of the ether bond to deprotect the phenolic hydroxyl group. This transformation can proceed through different mechanistic pathways, largely dictated by the reaction conditions, particularly the nature of the acidic or catalytic environment. The ether oxygen in this compound can be protonated by a Brønsted acid or coordinate to a Lewis acid, which makes the methoxymethyl group a better leaving group.
Acid-Catalyzed Deprotection Pathways:
Under acidic conditions, the cleavage of the MOM ether can follow pathways analogous to either SN1 or SN2 mechanisms.
SN1-like Pathway: In the presence of a strong acid, the ether oxygen is protonated, forming an oxonium ion intermediate. Subsequent cleavage of the C-O bond can lead to the formation of a resonance-stabilized oxocarbenium ion (CH₂OCH₃)⁺ and 4-tert-butylphenol. This pathway is plausible due to the stability of the resulting phenoxide and the oxocarbenium ion. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium, such as water or a halide ion, to form formaldehyde (B43269) and methanol (B129727) or their derivatives.
SN2-like Pathway: Alternatively, a nucleophile can directly attack the methylene carbon of the protonated ether in a concerted fashion, displacing the 4-tert-butylphenol. This pathway is less likely for the cleavage of the aryl-O bond due to the high energy of displacing a phenoxide, but it is the operative mechanism on the methyl group of the methoxymethyl ether under certain conditions, though this leads to a different product. For the desired deprotection, the attack occurs at the methylene carbon.
A plausible mechanism for the acid-catalyzed hydrolysis is depicted below:
Protonation of the ether oxygen by an acid (H-A).
Cleavage of the O-CH₂ bond to form 4-tert-butylphenol and a methoxymethyl cation.
Reaction of the methoxymethyl cation with water.
Loss of a proton to yield formaldehyde and methanol.
Research on analogous aromatic methoxymethyl ethers has shown that the reaction can also proceed via the formation of an intermediate silyl ether when reagents like trimethylsilyl triflate (TMSOTf) are used in conjunction with a base like 2,2'-bipyridyl. nih.gov In this pathway, the TMS group first coordinates to the phenolic oxygen, facilitating the departure of the methoxymethyl group. Subsequent hydrolysis cleaves the silyl ether to yield the final phenol. nih.gov
Conversion to Other Functional Groups:
The methoxymethyl ether can also be converted directly to other functionalities. For instance, treatment with certain reagents can lead to the formation of an alkyl iodide from a methoxymethyl ether, representing a direct functional group interconversion without isolating the intermediate alcohol. organic-chemistry.org
Role of Catalysts in Mediating Transformations of this compound
Catalysts are instrumental in controlling the efficiency, selectivity, and rate of the transformations of this compound. Both Lewis and Brønsted acids are commonly employed, and heterogeneous catalysts offer advantages in terms of recovery and reuse.
Lewis Acid Catalysis:
Lewis acids are highly effective in promoting the cleavage of MOM ethers. They function by coordinating to the ether oxygen, which increases the electrophilicity of the methoxymethyl group and facilitates nucleophilic attack.
A variety of Lewis acids can be employed for this purpose. For example, zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH) has been shown to be a rapid and efficient system for the deprotection of MOM ethers, often achieving high yields in minutes. researchgate.net The proposed role of the thiol is to act as a nucleophile that traps the electrophilic methoxymethyl cation, driving the reaction to completion.
Other Lewis acids, such as those based on iron, hafnium, or erbium, have also been utilized for ether cleavage and formation, highlighting the broad applicability of this class of catalysts. thieme-connect.de
Brønsted Acid Catalysis:
Both strong mineral acids (e.g., HCl, H₂SO₄) and solid acids are effective catalysts. Solid acid catalysts are particularly attractive from an environmental and process standpoint.
Heteropolyacids: Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂) have been demonstrated to be highly efficient catalysts for the deprotection of phenolic methoxymethyl ethers. researchgate.net These catalysts can be used in bulk or supported on silica (B1680970), providing high yields and easy recovery and reusability. researchgate.net Their strong Brønsted acidity allows for the efficient protonation of the ether oxygen, initiating the cleavage process. researchgate.net
Silica-Supported Catalysts: Silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org Similarly, triflic acid supported on silica gel is an efficient and recyclable catalyst for the cleavage of related silyl ethers, suggesting its potential applicability for MOM ether cleavage as well.
The table below summarizes various catalytic systems used for the transformation of aromatic methoxymethyl ethers, which are analogous to this compound.
| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Deprotection (Cleavage) | Formation of an intermediate silyl ether followed by hydrolysis. | nih.gov |
| Wells-Dawson Heteropolyacid (H₆P₂W₁₈O₆₂) | Deprotection (Cleavage) | Strong Brønsted acidity leads to efficient protonation of the ether oxygen. | researchgate.net |
| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Deprotection (Cleavage) | Lewis acid activation of the ether, with the thiol acting as a scavenger for the methoxymethyl cation. | researchgate.net |
| Silica-Supported Sodium Hydrogen Sulfate | Deprotection (Cleavage) | Heterogeneous Brønsted acid catalysis allowing for easy workup. | organic-chemistry.org |
The choice of catalyst can also impart selectivity. For instance, in a molecule with multiple protecting groups, a carefully selected catalytic system can selectively cleave the MOM ether while leaving other groups intact. The general stability of ethers means that catalytic activation is almost always a prerequisite for their transformation under mild conditions. thieme-connect.de
Reactivity Profiles and Transformational Pathways of 4 Tert Butylphenyl Methoxymethyl Ether
Behavior as a Protecting Group for Phenolic Hydroxyls
The primary chemical utility of 4-tert-butylphenyl(methoxymethyl) ether lies in its function as a stable derivative of 4-tert-butylphenol (B1678320), allowing for chemical transformations on other parts of a molecule without interference from the acidic phenolic proton. The MOM group is classified as an acetal (B89532), which dictates its stability and reactivity profile. total-synthesis.com It is generally stable in neutral to basic media (pH 4 to 12) and is inert towards many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.com
Conditions for MOM Ether Installation
The synthesis of this compound from 4-tert-butylphenol can be accomplished through several established methods for MOM protection of phenols. These methods typically involve the reaction of the phenoxide with a methoxymethylating agent.
Common conditions for the installation of the MOM group include:
Reaction with Chloromethyl Methyl Ether (MOM-Cl): This is a classic and widely used method. The phenol (B47542) is typically deprotonated with a base to form the more nucleophilic phenoxide, which then displaces the chloride from MOM-Cl. A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often used in a solvent like dichloromethane (B109758). adichemistry.comwikipedia.orgthieme-connect.de Alternatively, a strong base like sodium hydride (NaH) can be used to generate the alkoxide first, followed by the addition of MOM-Cl. adichemistry.comtotal-synthesis.com
Reaction with Dimethoxymethane (B151124) (Methylal): An alternative, less hazardous approach involves an acetal exchange reaction with dimethoxymethane, CH₂(OMe)₂. This reaction requires an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong protic acid like trifluoromethanesulfonic acid (TfOH). adichemistry.comtotal-synthesis.com
Reaction with Methoxymethyl Acetate (B1210297): In the presence of a Lewis acid catalyst like zinc chloride, methoxymethyl acetate can serve as a protecting reagent for phenols at room temperature. oocities.org
| Reagent(s) | Base/Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Room Temperature | adichemistry.comwikipedia.org |
| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | adichemistry.com |
| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform (CHCl₃), 25 °C | adichemistry.com |
| Methoxymethyl Acetate | Zinc Chloride (ZnCl₂) | Dichloromethane (DCM), Room Temperature | oocities.org |
Deprotection Strategies and Reagents
The removal of the MOM group from this compound is most commonly achieved under acidic conditions, which hydrolyze the acetal linkage. adichemistry.comtotal-synthesis.com A variety of reagents and conditions can be employed, allowing for tuning of the reaction's mildness to suit the substrate's sensitivity.
Key deprotection strategies include:
Acid Hydrolysis: Treatment with dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol (B129727) or aqueous THF is a standard method. adichemistry.commasterorganicchemistry.com
Lewis Acids: Various Lewis acids can catalyze the cleavage of MOM ethers. Reagents like trimethylsilyl (B98337) bromide (TMSBr), zinc bromide (ZnBr₂) with a thiol co-reagent, and others have been shown to be effective, often under milder conditions than strong protic acids. researchgate.netthieme-connect.de
Solid Acid Catalysts: To simplify workup and minimize acidic waste, heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (B86663) or montmorillonite (B579905) K10 clay can be used for the deprotection of phenolic MOM ethers. organic-chemistry.orgresearchgate.net
Specialized Reagents: A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl provides a mild, non-acidic method for the chemoselective deprotection of aromatic MOM ethers. acs.org
| Reagent/System | Type | Typical Conditions | Reference |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Brønsted Acid | Methanol, Reflux | adichemistry.com |
| Trimethylsilyl Bromide (TMSBr) | Lewis Acid | DCM, 0 °C | thieme-connect.de |
| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Lewis Acid/Thiol | Rapid, high selectivity | researchgate.net |
| Silica-supported NaHSO₄ | Solid Acid | Room Temperature | organic-chemistry.org |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Lewis Acid/Ligand | CH₃CN, 0 °C to Room Temperature | acs.org |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Specialized | Aprotic solvent, thermal | researchgate.net |
Reactions Involving the Ether Linkage
The reactivity of the ether linkage in this compound is central to its function as a protecting group. The two oxygen atoms and the intervening methylene (B1212753) carbon are the key sites of reactivity.
Nucleophilic Attack at the Methylene Carbon
Direct nucleophilic attack (Sɴ2) on the central methylene carbon of an unactivated MOM ether is generally unfavorable. adichemistry.com The linkage is stable to a wide variety of common nucleophiles, including organometallics, amines, and enolates. organic-chemistry.org
However, the methylene carbon can become highly electrophilic and susceptible to nucleophilic attack following activation of one of the ether oxygens. This is the operative mechanism in acid-catalyzed deprotection. thieme-connect.dewikipedia.org The reaction proceeds via an Sɴ1-like mechanism where the departure of the leaving group (methanol or the phenol) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion intermediate (CH₃O=CH₂⁺). thieme-connect.de This cation is then rapidly trapped by a nucleophile, such as water, leading to a hemiacetal that decomposes to the deprotected phenol and formaldehyde (B43269). acs.org
In some specific deprotection protocols, other nucleophiles can intercept this intermediate. For instance, in cleavage reactions using TMSOTf/2,2'-bipyridyl, water is the nucleophile that ultimately leads to the deprotected product. acs.org Similarly, cleavage with strong acids in the presence of halide ions (e.g., HBr, HI) can lead to the formation of an alcohol and a methyl halide, where the halide ion acts as the nucleophile. masterorganicchemistry.comyoutube.com
Electrophilic Attack at the Ether Oxygen
The ether oxygens in this compound, with their available lone pairs of electrons, are the primary sites for electrophilic attack. This interaction is the key initial step in all acid-catalyzed cleavage reactions. wikipedia.org
A Brønsted or Lewis acid coordinates to one of the ether oxygens, converting it into a better leaving group. wikipedia.orgmasterorganicchemistry.comwikipedia.org This protonation or coordination activates the C-O bond for cleavage. For aromatic MOM ethers, it has been proposed that coordination of a Lewis acid complex may preferentially occur at the more Lewis basic oxygen on the methyl side of the acetal. acs.org Following this activation step, the C-O bond cleaves, either unimolecularly (Sɴ1) to form an oxonium ion or bimolecularly (Sɴ2) where a nucleophile attacks the adjacent carbon. wikipedia.org This electrophilic activation is fundamental to the utility of the MOM group, as it provides a reliable pathway for its removal under specific, controlled conditions.
Reactivity of the 4-tert-Butylphenyl Moiety
The 4-tert-butylphenyl moiety is the primary site for several important chemical reactions, including substitutions on the aromatic ring and transformations involving the tert-butyl group itself.
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is directed by the two existing substituents. Both the methoxymethyl ether (-OCH₂OCH₃) group and the tert-butyl group are classified as activating, ortho-, para-directing groups. However, the ether group is a significantly stronger activator than the alkyl (tert-butyl) group due to the ability of its oxygen atom to donate a lone pair of electrons to the aromatic π-system, thereby stabilizing the cationic intermediate (arenium ion).
Given that the para-position relative to the ether is occupied by the tert-butyl group, electrophilic attack is strongly directed to the ortho-positions. The tert-butyl group, while also an ortho-, para-director, exerts a weaker electronic influence. Its primary role in this context is steric; its significant bulk hinders electrophilic attack at the adjacent ortho-position. Consequently, the predominant site of electrophilic substitution is the carbon atom ortho to the methoxymethyl ether group and meta to the tert-butyl group.
Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), is expected to yield predominantly the 2-halo-4-tert-butylphenyl(methoxymethyl) ether. The strong activation by the ether group facilitates this reaction under relatively mild conditions.
Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would similarly be expected to favor substitution at the ortho-position to the ether. This would result in the formation of 2-nitro-4-tert-butylphenyl(methoxymethyl) ether. The reaction conditions must be carefully controlled, as the activating nature of the substrate makes it susceptible to over-reaction or side reactions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-tert-butylphenyl(methoxymethyl) ether |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-tert-butylphenyl(methoxymethyl) ether |
The tert-butyl group is generally resistant to many chemical transformations due to the absence of hydrogen atoms on the quaternary carbon and the strength of its C-C and C-H bonds. However, under specific conditions, it can undergo oxidation or cleavage (dealkylation).
Oxidation: While the tert-butyl group is resistant to common oxidizing agents like potassium permanganate, it has been shown that tert-butyl groups attached to an aromatic ring can be oxidized to the corresponding carboxylic acid. google.com This transformation can be achieved using nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C) in an inert solvent. google.com Applying these conditions to this compound would be predicted to yield 4-(methoxymethoxy)benzoic acid.
Functionalization (Dealkylation): The most common reaction of the tert-butyl group on an aromatic ring is its removal, a process known as dealkylation or de-tert-butylation. This is typically an acid-catalyzed process that can be considered a reversal of the Friedel-Crafts alkylation reaction. organic-chemistry.orgnih.gov Treatment with strong Brønsted or Lewis acids can cleave the tert-butyl group to form isobutylene (B52900) gas and the de-alkylated product, 4-(methoxymethoxy)phenol. It is crucial to note that the methoxymethyl (MOM) ether is also sensitive to acid and can be cleaved under these conditions. adichemistry.comwikipedia.org Therefore, achieving selective de-tert-butylation without removing the MOM protecting group would present a significant synthetic challenge.
Investigation of Rearrangement Reactions
Aryl ethers and alkylated phenols can undergo various rearrangement reactions under thermal or photochemical conditions. For this compound, a potential pathway for rearrangement could be a photo-Fries type reaction.
The photolysis of substituted aryl tert-butyl ethers in a solvent like methanol is known to proceed from the excited singlet state. acs.org This process can induce homolytic cleavage of the bond between the aromatic ring and the tert-butyl group. The resulting radical pair can then recombine in several ways. acs.org
If this mechanism were applied to this compound, UV irradiation could lead to the formation of a 4-(methoxymethoxy)phenoxy radical and a tert-butyl radical within a solvent cage. Recombination of these radicals could lead to the migration of the tert-butyl group to the ortho position, yielding 2-tert-butyl-4-(methoxymethoxy)phenol. A competing and often major pathway is the cleavage of the ether, where the radicals diffuse apart, leading to the formation of 4-(methoxymethoxy)phenol. acs.org
Table 3: Potential Products from Photochemical Rearrangement
| Reaction Pathway | Intermediate Species | Potential Product(s) |
| Photo-Fries Rearrangement | 4-(methoxymethoxy)phenoxy radical + tert-butyl radical | 2-tert-butyl-4-(methoxymethoxy)phenol |
| Photochemical Cleavage | 4-(methoxymethoxy)phenoxy radical + tert-butyl radical | 4-(methoxymethoxy)phenol |
These potential rearrangement and cleavage pathways highlight an area for further investigation into the photochemical reactivity of this compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Tert Butylphenyl Methoxymethyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Chemical Shift Analysis for Probing Local Environments
The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. For 4-tert-Butylphenyl(methoxymethyl) ether, ¹H and ¹³C NMR spectra reveal distinct signals for each unique proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides a count of different proton types and information about their electronic environment. The expected and reported signals for this compound are consistent with its structure, comprising the tert-butyl group, the aromatic protons, and the methoxymethyl (MOM) ether group. A Japanese patent reports ¹H NMR (CDCl₃, 400 MHz) values of: δ 7.32 (d, 2H), 6.99 (d, 2H), 5.14 (s, 2H), 3.48 (s, 3H), 1.30 (s, 9H). The aromatic region shows a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ether group are shifted slightly downfield compared to those ortho to the tert-butyl group due to the electronic effects of the oxygen atom. The methoxymethyl group gives two characteristic singlets: one for the methylene (B1212753) (-OCH₂O-) protons and one for the methyl (-OCH₃) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of its precursor, 4-tert-butylphenol (B1678320), and known values for the methoxymethyl ether group. chemicalbook.com The introduction of the methoxymethyl group primarily affects the chemical shift of the ipso-carbon (C1) of the aromatic ring. The signals for the methoxymethyl group itself are highly characteristic. thieme-connect.de
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~1.31 | ~31.5 |
| C (CH₃)₃ | - | ~34.1 |
| -OCH₃ | ~3.49 | ~56.0 |
| -OCH₂O- | ~5.15 | ~94.5 |
| Ar-H (ortho to t-Bu) | ~7.34 | ~126.3 |
| Ar-H (ortho to OMOM) | ~7.01 | ~116.5 |
| Ar-C (ipso, C-OMOM) | - | ~155.8 |
| Ar-C (ipso, C-t-Bu) | - | ~146.5 |
Note: Predicted values are based on spectral data for 4-tert-butylphenol and standard substituent effects for methoxymethyl ethers. chemicalbook.comthieme-connect.dechemicalbook.com
Coupling Constant Analysis for Dihedral Angle Determination
Spin-spin coupling, observed as the splitting of NMR signals, arises from the interaction of neighboring non-equivalent nuclei. The magnitude of this interaction, the coupling constant (J), is crucial for establishing connectivity. In the ¹H NMR spectrum of this compound, the most significant coupling is the ortho-coupling between the adjacent aromatic protons (H2/H6 and H3/H5). This typically manifests as a doublet of doublets or a complex multiplet resembling two doublets, with a coupling constant (³JHH) in the range of 8-9 Hz, characteristic of ortho-protons on a benzene ring. The flexible nature of the ether side chain and the free rotation of the methyl and tert-butyl groups preclude the use of coupling constants for detailed dihedral angle determination in these parts of the molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the molecular structure by mapping correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the ortho-aromatic protons (~7.34 ppm) with the meta-aromatic protons (~7.01 ppm), confirming their adjacent positions on the benzene ring. No other correlations would be expected due to the lack of other vicinal protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It is invaluable for assigning carbon signals.
Table 2: Expected HSQC Correlations for this compound
| Proton Signal (¹H, ppm) | Correlated Carbon Signal (¹³C, ppm) | Assignment |
| ~1.31 | ~31.5 | -C(CH ₃)₃ |
| ~3.49 | ~56.0 | -OCH ₃ |
| ~5.15 | ~94.5 | -OCH ₂O- |
| ~7.01 | ~116.5 | Ar-H (ortho to OMOM) |
| ~7.34 | ~126.3 | Ar-H (ortho to t-Bu) |
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is critical for connecting different fragments of the molecule. Key correlations would confirm the connectivity between the methoxymethyl group and the phenyl ring, and the position of the tert-butyl group.
Table 3: Expected Key HMBC Correlations for this compound
| Proton Signal (¹H, ppm) | Correlated Carbon Signals (¹³C, ppm) | Significance of Correlation |
| ~1.31 (-C(CH ₃)₃) | ~34.1 (C (CH₃)₃), ~146.5 (Ar-C 4) | Confirms attachment of t-Bu group to the ring. |
| ~3.49 (-OCH ₃) | ~94.5 (-OC H₂O-) | Confirms the methoxy (B1213986) part of the MOM group. |
| ~5.15 (-OCH ₂O-) | ~56.0 (-OC H₃), ~155.8 (Ar-C 1) | Unambiguously links the MOM group to the phenyl ring. |
| ~7.01 (Ar-H 3/5) | ~155.8 (Ar-C 1), ~146.5 (Ar-C 4), ~126.3 (Ar-C 2/6) | Confirms aromatic ring structure and substitution pattern. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances. libretexts.org The acetal (B89532) linkage of the MOM group also has distinct C-O stretching frequencies. researchgate.net
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (t-Bu, -CH₂-, -CH₃) |
| ~1610, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch (asymmetric) | Aryl-O |
| 1150-1050 | C-O-C stretch (acetal) | -O-CH₂-O- |
| ~1040 | C-O stretch (symmetric) | O-CH₃ |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |
Note: Predicted values are based on typical frequencies for aromatic ethers, acetals, and substituted benzenes. libretexts.orgnist.govdocbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.
For this compound (C₁₂H₁₈O₂), the calculated molecular weight is 194.13 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at this m/z value. The fragmentation pattern upon electron ionization (EI) is predictable based on the stability of the resulting carbocations and radicals. libretexts.org A key fragmentation for compounds with a tert-butyl group is the loss of a methyl radical followed by the loss of propene, or more commonly, the loss of the entire tert-butyl cation. chemicalbook.comnist.gov Ethers typically fragment via cleavage alpha to the oxygen atom. libretexts.org
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 194 | [M]⁺ | [C₁₂H₁₈O₂]⁺ | Molecular Ion |
| 179 | [M - CH₃]⁺ | [C₁₁H₁₅O₂]⁺ | Loss of a methyl radical from the tert-butyl group |
| 137 | [M - C₄H₉]⁺ | [C₈H₉O₂]⁺ | Loss of the tert-butyl radical (likely a major peak) |
| 149 | [M - OCH₃]⁺ | [C₁₁H₁₅O]⁺ | Loss of a methoxy radical |
| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | Cleavage of the ArO-CH₂ bond; characteristic for MOM ethers |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique requires a single, high-quality crystal. If this compound can be crystallized, X-ray diffraction analysis would provide precise data on:
Bond Lengths and Angles: The exact distances between atoms and the angles between bonds, confirming the molecular geometry.
Conformation: The dihedral angles, revealing the preferred spatial orientation of the flexible methoxymethyl group relative to the plane of the phenyl ring.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like C-H···π or van der Waals forces that stabilize the solid-state structure.
Currently, a published crystal structure for this compound is not available in crystallographic databases. However, analysis of related structures, such as phenol (B47542) hemihydrate, shows that the packing in the solid state is often governed by a combination of hydrogen bonds (if available) and weaker C-H···π interactions between aromatic rings. nih.gov For an ether like this, which lacks strong hydrogen-bond donors, the crystal packing would be primarily dictated by weaker van der Waals forces.
Spectroscopic Methods for Purity Assessment
The purity of this compound is typically evaluated using a combination of chromatographic and spectroscopic methods. These techniques are adept at separating the main compound from its impurities and providing both qualitative and quantitative information. The choice of method often depends on the nature of the expected impurities, which commonly include unreacted starting materials, by-products, and residual solvents.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. When coupled with an Ultraviolet (UV) detector, it becomes a powerful tool for quantifying compounds that possess a UV chromophore, such as the phenyl ring in this compound.
A reversed-phase HPLC method would typically be developed for this purpose. The separation would be achieved on a nonpolar stationary phase (like a C18 column) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. The UV detector would be set to a wavelength where the aromatic ring of the compound and potential aromatic impurities exhibit strong absorbance.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For accurate quantification, the method must be validated for linearity, precision, accuracy, and specificity, often using certified reference standards.
Illustrative HPLC-UV Method Parameters for Purity Assay
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is fragmented, and a unique mass spectrum is generated, acting as a molecular fingerprint.
For this compound, GC-MS can effectively detect residual starting materials like 4-tert-butylphenol and potential volatile by-products. By comparing the obtained mass spectra with spectral libraries (like NIST) or with the spectra of known standards, impurities can be unambiguously identified. The concentration of these impurities can be determined by creating a calibration curve with standards of known concentrations.
Potential Impurities Detectable by GC-MS in this compound Synthesis
| Compound Name | Potential Origin | Expected Retention Time | Key Mass Fragments (m/z) |
|---|---|---|---|
| Methanol | Solvent/By-product | Early | 31, 29 |
| 4-tert-Butylphenol | Starting Material | Intermediate | 150, 135, 107, 91 |
| This compound | Product | Late | 194, 179, 149, 45 |
| Bis(4-tert-butylphenoxy)methane | By-product | Very Late | 312, 163, 149, 135 |
Note: Retention times and mass fragments are illustrative and depend on specific instrument conditions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated signal area of a nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal.
To determine the purity of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity, stable internal standard. The internal standard must have a resonance signal that is well-resolved from any signals of the analyte or impurities. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision.
For an accurate qNMR experiment, several parameters must be carefully controlled, including ensuring full relaxation of all relevant nuclei between pulses by using a sufficient relaxation delay (d1).
Illustrative ¹H qNMR Purity Calculation Parameters
| Parameter | Analyte: this compound | Internal Standard: Maleic Anhydride (B1165640) |
|---|---|---|
| Structure | C₁₂H₁₈O₂ | C₄H₂O₃ |
| Molecular Weight ( g/mol ) | 194.27 | 98.06 |
| Signal for Integration | Singlet at ~1.3 ppm (tert-Butyl protons) | Singlet at ~7.1 ppm (Olefinic protons) |
| Number of Protons | 9 | 2 |
| Mass Weighed (mg) | m_analyte | m_std |
| Integral Value | I_analyte | I_std |
The purity (P) of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
This combination of powerful spectroscopic techniques provides a comprehensive framework for the robust purity assessment of this compound, ensuring its quality and suitability for its intended use.
Computational and Theoretical Chemistry of 4 Tert Butylphenyl Methoxymethyl Ether
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of molecules, which governs their chemical behavior. researchgate.net
Optimized Geometries and Conformational Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. For a flexible molecule like 4-tert-Butylphenyl(methoxymethyl) ether, which has rotatable bonds, this involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt. eurjchem.com This process involves calculating the potential energy of the molecule as its bonds are rotated. The resulting lowest-energy conformer represents the most probable structure of the molecule in its ground state.
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. wikipedia.org
Charge Distribution and Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. These maps are valuable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen atom of the ether group due to its lone pairs of electrons.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other methods are available to calculate molecular properties.
Ab Initio Methods: These "from the beginning" methods are based directly on the principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced correlated methods provide high accuracy but are computationally very expensive, limiting them to smaller molecules.
Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics and incorporate parameters derived from experimental data to compensate for the approximations made. mpg.deresearchgate.net Methods like AM1, PM3, or PM7 are much faster than DFT or ab initio calculations, making them suitable for very large molecules or high-throughput screening, though they are generally less accurate. researchgate.netnih.govchemrxiv.org
Computational Studies of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanism of a chemical reaction. mdpi.com This involves identifying the lowest energy path a molecule takes as it transforms from a reactant to a product. A key point along this path is the transition state, which is the highest energy structure that exists between the reactant and product. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies could, for example, investigate the cleavage of the ether bond in this compound under specific conditions.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. A calculated IR spectrum for this compound would show characteristic peaks corresponding to C-H stretching of the alkyl and aromatic groups, and the C-O-C stretching of the ether linkage.
Molecular Dynamics Simulations for Conformational Flexibility
The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the Ar–O (aryl-oxygen) bond and the O–CH2 (oxygen-methoxymethyl) bond. The interplay of steric and electronic effects governs the potential energy surface associated with these rotations.
Theoretical investigations on anisole (B1667542), the parent compound lacking the tert-butyl and the additional methylene (B1212753) group, have established that the molecule preferentially adopts a planar conformation where the methyl group lies in the plane of the phenyl ring. This planarity is a consequence of the favorable π-conjugation between the oxygen lone pair and the aromatic system. Ab initio and molecular dynamics studies on anisole have quantified the rotational barrier for the C-O bond, providing a basis for understanding the energetic cost of deviating from this planar arrangement. acs.org
The introduction of a bulky tert-butyl group at the para position is not expected to significantly alter the intrinsic preference for a planar conformation of the methoxy (B1213986) group relative to the phenyl ring. The para-substitution places the bulky group distant from the ether linkage, minimizing direct steric hindrance that would force the methoxymethyl group out of the plane of the aromatic ring. Computational studies on other para-substituted phenols and anilines have shown that the nature of the para-substituent primarily influences the electronic properties of the ring and, consequently, the rotational barrier, rather than inducing major steric clashes with the group at the first position. ugm.ac.idresearchgate.net
The primary determinant of conformational flexibility in this compound will, therefore, be the rotation around the Ar-O-CH2-O dihedral angles. MD simulations on analogous aryl ethers would typically explore the potential energy surface as a function of these dihedral angles to identify low-energy conformers and the transition states connecting them.
A hypothetical molecular dynamics simulation of this compound would likely reveal the following:
Preferred Conformations: The molecule is expected to exhibit a strong preference for conformations where the O-CH2 bond is either syn-periplanar or anti-periplanar to the C-O-C plane of the aryl ether linkage, minimizing torsional strain.
Rotational Barriers: The energy barrier to rotation around the Ar–O bond is anticipated to be influenced by the electronic contribution of the para-tert-butyl group. Electron-donating groups at the para position can affect the degree of π-conjugation and thus the rotational barrier. ugm.ac.id
Influence of the Methoxymethyl Group: The additional flexibility introduced by the -O-CH2-O-CH3 chain compared to a simple methoxy group in 4-tert-butylanisole (B1294814) would lead to a more complex conformational landscape with a higher number of accessible local energy minima.
Applications of 4 Tert Butylphenyl Methoxymethyl Ether in Complex Organic Synthesis
Role as a Key Building Block in Multi-Step Syntheses
In complex organic synthesis, a building block is a molecular fragment that is incorporated in its entirety into the final structure. The 4-tert-butylphenyl moiety, often handled synthetically as its methoxymethyl ether derivative, serves as a fundamental structural unit in the creation of larger, more intricate molecules. scribd.com The presence of the bulky tert-butyl group is not arbitrary; it imparts specific properties to the target molecule, such as increased solubility in nonpolar solvents and control over intermolecular interactions by preventing close packing.
One of the most prominent examples of its use as a building block is in the synthesis of calixarenes. researchgate.net Calixarenes are macrocyclic compounds formed from the condensation of a phenol (B47542) and an aldehyde. researchgate.net Specifically, p-tert-butylphenol is a common starting material for a class of these "molecular baskets." mdpi.com In a multi-step synthesis of a functionalized or unsymmetrical calixarene, the phenolic hydroxyl group of one or more of the p-tert-butylphenol units must be masked to prevent unwanted side reactions during the assembly of the macrocycle's backbone or the modification of other functional groups. researchgate.net Here, 4-tert-Butylphenyl(methoxymethyl) ether serves as the ideal protected building block. After its incorporation into the larger structure, the MOM group can be removed to reveal the free hydroxyl group for further functionalization.
Furthermore, derivatives of 4,4′-methylenebis(2,6-di-tert-butylphenol) have been used to create binuclear metal complexes, where the phenol-derived unit acts as a bridging ligand. researchgate.net The synthesis of such complex ligands often requires the hydroxyl groups to be protected during intermediate steps, for which the MOM ether is a suitable choice.
Employment as a Transient Protecting Group for Sensitive Functionalities
The most frequent application of the methoxymethyl ether (MOM) group is as a transient protecting group for hydroxyl functionalities, particularly phenols. wikipedia.orgadichemistry.com A protecting group is a molecular "mask" temporarily attached to a reactive functional group to prevent it from reacting while chemical transformations are carried out elsewhere on the molecule. epfl.ch The MOM ether of 4-tert-butylphenol (B1678320) is an excellent example of this strategy in practice.
The protection of the phenolic hydroxyl group is necessary when it might interfere with a planned reaction, such as those involving strong bases, nucleophiles, or organometallic reagents that would be quenched by the acidic proton of the phenol. The MOM group is introduced by reacting 4-tert-butylphenol with a reagent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.orgadichemistry.com
The utility of the MOM group lies in its specific stability profile. It is stable across a wide pH range (approximately 4 to 12) and is inert to many nucleophiles, bases, and common oxidizing and reducing agents. adichemistry.comorganic-chemistry.org However, it is readily cleaved under acidic conditions, making its removal straightforward and selective. wikipedia.orgorganic-chemistry.org This allows for deprotection without disturbing other acid-sensitive groups if the conditions are carefully chosen. For instance, various Lewis and Brønsted acids can be used for its removal. wikipedia.org A method employing trialkylsilyl triflates in combination with 2,2'-bipyridyl has been shown to be effective for the chemoselective transformation of aromatic MOM ethers. nih.govacs.org
Table 1: Protection of 4-tert-Butylphenol as its Methoxymethyl Ether
| Reagent(s) | Base/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | Room Temperature | wikipedia.orgadichemistry.com |
| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. | adichemistry.com |
| Dimethoxymethane (B151124) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temperature | adichemistry.com |
Table 2: Deprotection of this compound
| Reagent(s) | Solvent | Conditions | Reference |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Methanol (B129727) | Reflux | adichemistry.com |
| Trimethylsilyl (B98337) triflate (TMSOTf), 2,2′-Bipyridyl | Acetonitrile (B52724) | Room Temperature, then H₂O | nih.gov |
| Silica-supported Sodium Hydrogen Sulfate (B86663) | Dichloromethane | Room Temperature | organic-chemistry.org |
Integration into Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. This compound is a valuable entity in this context, enabling strategic planning for both the construction of the molecule itself and its use in larger synthetic campaigns.
The most logical disconnection in the this compound structure is the carbon-oxygen bond of the ether linkage. This disconnection reveals the fundamental building blocks from which the molecule is constructed.
Disconnection: Ar–O–CH₂OCH₃ → Ar–O⁻ + ⁺CH₂OCH₃
This disconnection yields a nucleophilic phenoxide synthon and an electrophilic methoxymethyl cation synthon. A synthon is an idealized fragment that may not be stable on its own but for which a real-world synthetic equivalent exists.
Nucleophilic Synthon: 4-tert-butylphenoxide anion
Synthetic Equivalent: 4-tert-butylphenol, or its corresponding sodium or potassium salt.
Electrophilic Synthon: Methoxymethyl cation (CH₃OCH₂⁺)
Synthetic Equivalent: Chloromethyl methyl ether (CH₃OCH₂Cl or MOMCl).
This analysis immediately suggests that the most common and direct synthesis of the target molecule involves the Williamson ether synthesis, reacting 4-tert-butylphenol with MOMCl in the presence of a base.
The structure of this compound lends itself to incorporation into both convergent and divergent synthetic plans. researchgate.net
Convergent Synthesis: In a convergent approach, complex fragments of the final molecule are synthesized independently and then joined together late in the sequence. researchgate.net this compound can be prepared and then further functionalized—for example, through ortho-lithiation followed by reaction with an electrophile—to create a complex fragment. This fragment, with its phenol protected, can then be coupled with another large, separately prepared fragment to assemble the final target molecule efficiently.
Divergent Synthesis: A divergent synthesis begins with a central, common intermediate that is systematically modified to produce a library of structurally related compounds. nih.govwikipedia.org this compound is an ideal common intermediate. Starting from this single compound, a variety of reactions can be performed on the aromatic ring (e.g., nitration, halogenation, acylation) to create a diverse set of derivatives. A final deprotection step would then yield a library of different substituted 4-tert-butylphenols, which could be screened for biological activity or material properties. nih.gov
Precursor for the Synthesis of Advanced Organic Materials or Intermediates
The 4-tert-butylphenol framework is a precursor to a range of advanced organic materials and complex intermediates, where the MOM-protected form is often the key reactive species.
As previously mentioned, this compound is integral to the synthesis of calixarenes . nih.gov These macrocycles are advanced materials used in host-guest chemistry, ion sensing, and catalysis. researchgate.net The tert-butyl groups ensure a specific conformation and solubility, while the MOM-protected hydroxyl allows for controlled, stepwise synthesis.
The related compound 2,6-di-tert-butyl-4-methoxymethyl-phenol is used as an intermediate for producing antioxidants and stabilizers for polymers like polyphenylene ethers and polystyrene, as well as for petroleum oils. googleapis.com The methoxymethyl group can be a handle for further functionalization or the entire molecule can be incorporated into a larger stabilizing agent.
Furthermore, the synthesis of novel 1,3,4-oxadiazoles bearing hindered phenol moieties (such as di-tert-butylphenol) has been reported to generate compounds with significant antioxidant activity. nih.gov The synthesis of these molecules from a benzoic acid derivative of the phenol highlights how the core 4-tert-butylphenyl structure serves as a platform for creating functional materials. In any multi-step route to such compounds, protecting the phenolic hydroxyl as a MOM ether would be a standard and crucial step.
Chemical Derivatives and Analogues of 4 Tert Butylphenyl Methoxymethyl Ether: Synthesis and Reactivity
Synthesis of Structurally Modified Analogues
The generation of analogues of 4-tert-butylphenyl(methoxymethyl) ether involves targeted chemical transformations at distinct points of the molecule.
Modifications of the Aryl Ring
Altering the substitution pattern of the phenyl ring is a primary strategy for creating analogues. This can be achieved by starting with appropriately substituted phenols or by post-synthetic modification of the aromatic ring. For instance, introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., nitro, cyano, halo) onto the ring can significantly alter the electronic properties of the ether.
One common synthetic approach begins with the base-catalyzed condensation of a para-substituted phenol (B47542), such as p-tert-butylphenol, with formaldehyde (B43269) to form calix[n]arenes, which can then be further functionalized. mdpi.combeilstein-journals.orgacs.orgorgsyn.orgresearchgate.net Another method involves the electrochemical oxidation of aryloxy acetic acids, which provides a route to substituted aryl methoxymethyl ethers under mild, reagent-free conditions.
The table below summarizes key synthetic approaches for aryl ring modification.
| Modification Strategy | Starting Material | Key Reagents/Conditions | Typical Products |
| Alkylation/Functionalization of Substituted Phenols | Substituted p-tert-butylphenols | Chloromethyl methyl ether, N,N-diisopropylethylamine (DIPEA) | Aryl-substituted 4-tert-butylphenyl(methoxymethyl) ethers |
| Electrochemical Synthesis | Substituted Aryloxy Acetic Acids | Anodic Decarboxylation | Aryl-substituted methoxymethyl ethers |
| Functionalization of Calixarenes | p-tert-Butylcalix orgsyn.orgarene | Nitrating agents, reducing agents (e.g., hydrazine (B178648) hydrate) | Nitro- and amino-substituted calix orgsyn.orgarene derivatives beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Variations at the Ether Linkage (e.g., other alkoxymethyl ethers)
The methoxymethyl (MOM) group is one of a broader class of alkoxymethyl ethers used as protecting groups for hydroxyl functions. Analogues of this compound can be synthesized by replacing the MOM group with other alkoxymethyl variants. The general synthesis involves the reaction of 4-tert-butylphenol (B1678320) with a corresponding chloromethyl alkyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.comnih.gov
This approach allows for the introduction of various ether linkages, each conferring different steric and electronic properties and, consequently, different cleavage characteristics.
| Ether Group | Abbreviation | Reagent |
| Methoxymethyl | MOM | Chloromethyl methyl ether |
| Benzyloxymethyl | BOM | Benzyl (B1604629) chloromethyl ether |
| p-Methoxybenzyloxymethyl | PMBOM | p-Methoxybenzyl chloromethyl ether |
| (2-Methoxyethoxy)methyl | MEM | 2-Methoxyethoxymethyl chloride wikipedia.org |
| Triethylsilyl | TES | Triethylsilyl triflate (TESOTf) acs.org |
This table is interactive. Click on the headers to sort the data.
Aromatic MOM ethers can be directly converted to aromatic triethylsilyl (TES) ethers using triethylsilyl triflate and 2,2′-bipyridyl, demonstrating a unique reactivity pathway for these compounds. nih.govacs.orgacs.org
Functionalization of the tert-Butyl Group
The tert-butyl group is generally considered chemically inert due to the strength and steric hindrance of its C-H bonds. nih.gov However, recent advances have enabled its functionalization. A notable method involves the non-directed catalytic hydroxylation of the sterically congested primary C-H bonds of the tert-butyl group. nih.govchemrxiv.org
This transformation is achieved using a highly electrophilic manganese catalyst, such as [Mn(CF3bpeb)(OTf)2], which activates hydrogen peroxide to generate a powerful manganese-oxo species. nih.gov This species is capable of oxidizing the primary C-H bonds of the tert-butyl group, yielding the corresponding primary alcohol. This breakthrough provides a novel disconnection approach, treating the tert-butyl group as a latent functional group for creating more complex molecular architectures. nih.govchemrxiv.org
Comparative Reactivity Studies of Analogues
The structural modifications introduced in the analogues of this compound lead to significant differences in their chemical reactivity, particularly in the cleavage of the ether bond. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction, proceeding through either an SN1 or SN2 mechanism depending on the structure. wikipedia.orgmasterorganicchemistry.com
Influence of the Aryl Ring: Substituents on the aromatic ring modulate the stability of the ether. Electron-donating groups can enhance the reactivity toward certain cleavage reagents, while electron-withdrawing groups generally increase stability. For instance, the cleavage of arylmethyl ethers can be selective, with methoxy-substituted benzyl ethers showing different reactivity compared to unsubstituted benzyl ethers. researchgate.net
Influence of the Ether Linkage: The nature of the alkoxymethyl group is a primary determinant of lability. Aromatic methoxymethyl (MOM) ethers exhibit different reaction pathways compared to their aliphatic counterparts when treated with reagents like trialkylsilyl triflates. acs.org The MOM group is generally cleaved under acidic conditions. wikipedia.org In contrast, other arylmethyl ethers, such as the p-methoxybenzyl (PMB) ether, are susceptible to oxidative cleavage.
Structure-Reactivity Relationship (SRR) Investigations
Systematic studies on the cleavage of these analogues provide a clearer understanding of the relationship between molecular structure and chemical reactivity.
Influence of Structural Changes on Cleavage Conditions
The conditions required to cleave the ether bond are highly dependent on the specific structure of the analogue. This selectivity is crucial in multi-step organic synthesis where selective deprotection is required.
The cleavage of aryl ethers can be achieved with various reagents, including strong acids like HBr or Lewis acids such as BBr₃. masterorganicchemistry.comreddit.com Milder, more selective methods have also been developed. For example, a combination of tris(pentafluorophenyl)borane (B72294) and a silyl (B83357) hydride can achieve rapid deprotection of aryl alkyl ethers under ambient conditions. researchgate.net
The following table summarizes the influence of structural variations on the cleavage conditions for different ether analogues.
| Analogue Type | Structural Feature | Typical Cleavage Reagent(s) | Mechanism/Conditions | Selectivity Notes |
| Aryl-Substituted MOM Ether | Electron-donating group on aryl ring | Mild Acid (e.g., silica-supported NaHSO₄) organic-chemistry.org | Acid-catalyzed hydrolysis | More facile cleavage compared to analogues with electron-withdrawing groups. |
| Aryl-Substituted MOM Ether | Electron-withdrawing group on aryl ring | Strong Acid (e.g., HCl, H₂SO₄) masterorganicchemistry.com | Harsher acid conditions required | Increased stability of the ether linkage. |
| Alkoxymethyl Ether Variation | p-Methoxybenzyl (PMB) ether | DDQ, CAN (oxidative) | Oxidative cleavage | Can be cleaved selectively in the presence of simple benzyl or MOM ethers. |
| Alkoxymethyl Ether Variation | Benzyl ether | H₂/Pd-C (hydrogenolysis); BCl₃·SMe₂ | Reductive cleavage; Lewis acid cleavage | Hydrogenolysis is a mild method; BCl₃·SMe₂ tolerates many other functional groups. |
| Aryl Silyl Ether | Triethylsilyl (TES) ether | Hydrolysis | Hydrolytic cleavage | Aromatic MOM ethers can be converted to TES ethers, which are then hydrolyzed. acs.org |
This table is interactive. Click on the headers to sort the data.
The differing reactivity between aromatic and aliphatic MOM ethers allows for chemoselective transformations. For instance, in a molecule containing both types of ethers, the aromatic MOM ether can be converted to a TES ether while the aliphatic MOM ether is deprotected to the corresponding alcohol under the same reaction conditions. acs.org The acid-catalyzed cleavage of the α-O-4 linkage in lignin (B12514952) model compounds, such as benzyl phenyl ether, is proposed to follow an SN1 mechanism due to the formation of a stable carbocation. nih.gov
Impact on Substituent Directing Effects
In the context of electrophilic aromatic substitution (EAS) reactions, the substituents already present on a benzene (B151609) ring play a crucial role in determining the position of subsequent substitutions. The methoxymethyl ether group, in conjunction with the tert-butyl group in this compound, significantly influences the regioselectivity of such reactions. Both the ether and alkyl groups are classified as ortho, para-directors, a characteristic that dictates the placement of incoming electrophiles onto the aromatic ring. masterorganicchemistry.comucla.eduleah4sci.com
The directing effect of the methoxymethyl ether group is primarily governed by the resonance donation of a lone pair of electrons from the ether oxygen atom into the aromatic π system. libretexts.orgmasterorganicchemistry.com This donation of electron density increases the nucleophilicity of the ring, thereby activating it towards electrophilic attack. The resonance structures indicate an increased electron density at the ortho and para positions relative to the ether group. khanacademy.org Consequently, electrophiles are preferentially directed to these positions.
Similarly, the tert-butyl group at the para position is also an ortho, para-director. ucla.edu Its directing influence stems from two main factors: hyperconjugation and inductive effect. Through hyperconjugation, the C-H σ-bonds of the methyl groups overlap with the aromatic π system, donating electron density to the ring. stackexchange.com Inductively, the sp³-hybridized carbon of the tert-butyl group donates electron density to the sp²-hybridized carbon of the benzene ring. stackexchange.com
In this compound, both substituents work in concert to direct incoming electrophiles to the positions ortho to the methoxymethyl ether group. The para position is already occupied by the tert-butyl group. Therefore, electrophilic substitution is expected to occur predominantly at the two equivalent ortho positions (C2 and C6).
However, the steric hindrance imposed by the bulky tert-butyl group can influence the ratio of substitution at the available ortho positions. stackexchange.comlibretexts.orgmasterorganicchemistry.com While both ortho positions are electronically activated, the large size of the tert-butyl group may partially obstruct the approach of the electrophile to the adjacent sites, although in the case of this compound, the substitution will be directed to the positions ortho to the methoxymethyl ether group, which are meta to the tert-butyl group.
Table of Expected Product Distribution in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Expected Major Product(s) | Expected Minor Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-4-tert-butylphenyl(methoxymethyl) ether | Negligible meta substitution | The methoxymethyl ether group is a strong ortho, para-director, activating the positions ortho to it. The para position is blocked. |
| Br₂/FeBr₃ (Bromination) | 2-Bromo-4-tert-butylphenyl(methoxymethyl) ether | Negligible meta substitution | The powerful activating and directing effect of the ether group favors substitution at the ortho positions. |
| SO₃/H₂SO₄ (Sulfonation) | 2-Sulfo-4-tert-butylphenyl(methoxymethyl) ether | Negligible meta substitution | The directing effect of the methoxymethyl ether group dictates the position of the incoming sulfonic acid group. |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-Alkyl-4-tert-butylphenyl(methoxymethyl) ether | Negligible meta substitution | Both existing groups direct the incoming alkyl group to the same positions. |
| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 2-Acyl-4-tert-butylphenyl(methoxymethyl) ether | Negligible meta substitution | The strong directing effect of the ether group controls the regioselectivity of the acylation. |
Advanced Analytical Methodologies for the Detection and Quantification of 4 Tert Butylphenyl Methoxymethyl Ether in Research Contexts
Chromatographic Techniques for Purity and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the qualitative and quantitative assessment of 4-tert-Butylphenyl(methoxymethyl) ether, allowing for the separation of the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for determining the purity of this compound. A reversed-phase HPLC method would be the most probable approach for this non-polar compound. A C18 column is a suitable stationary phase, offering effective separation based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, allowing for the elution of compounds with varying polarities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance.
A hypothetical HPLC method for the analysis of a reaction mixture containing this compound is presented below:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.
For this compound, a typical GC method would employ a non-polar or medium-polarity capillary column. The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of components with different boiling points.
The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak would be observed, and key fragments would likely arise from the cleavage of the ether bond and the tert-butyl group. Based on the fragmentation of similar aromatic ethers, prominent ions could be expected at m/z values corresponding to the loss of a methoxymethyl radical, a tert-butyl radical, and other characteristic fragments of the aromatic core. researchgate.netoup.comresearchgate.net
A plausible GC-MS method is outlined in the following table:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 m/z |
Quantitative Analysis Methods (e.g., Titration, Quantitative NMR)
Beyond chromatographic techniques, other methods can be employed for the precise quantification of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR):
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the qNMR analysis of this compound, a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte's signals is added to a precisely weighed sample. By comparing the integral of a specific proton signal of the analyte to that of the internal standard, the purity or concentration of the analyte can be accurately calculated. Suitable internal standards could include maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene. Key considerations for accurate qNMR include ensuring complete relaxation of all nuclei by using a sufficient relaxation delay and careful selection of non-overlapping signals.
Titration:
While direct titration of the ether functional group is not feasible, titration methods could be developed based on reactions that consume the starting materials or produce quantifiable byproducts during the synthesis of this compound. For instance, if the synthesis involves the reaction of 4-tert-butylphenol (B1678320) with a methoxymethylating agent, the unreacted phenol (B47542) could be quantified by an acid-base titration. This indirect approach can provide information about the extent of the reaction and, by extension, the amount of product formed.
Method Development for Trace Analysis in Reaction Mixtures
The detection and quantification of trace amounts of this compound in complex reaction mixtures are critical for optimizing reaction conditions and minimizing byproducts. Developing sensitive analytical methods is therefore essential.
For trace analysis by HPLC, method development would focus on optimizing the mobile phase composition and gradient to achieve maximum separation from interfering species. The use of a highly sensitive detector, such as a diode array detector (DAD) or a mass spectrometer (LC-MS), would significantly lower the limit of detection.
In GC-MS, selected ion monitoring (SIM) mode can be employed to enhance sensitivity for trace analysis. Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few characteristic ions of this compound. This targeted approach dramatically improves the signal-to-noise ratio, allowing for the detection of the compound at much lower concentrations.
For challenging matrices, sample preparation techniques such as solid-phase extraction (SPE) can be utilized to pre-concentrate the analyte and remove interfering substances before instrumental analysis.
On-Line Monitoring Techniques for Reaction Progress
On-line monitoring techniques provide real-time data on the progress of a chemical reaction, enabling precise control over reaction parameters and a deeper understanding of reaction kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy:
In-situ FTIR spectroscopy, using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, can be a powerful tool for monitoring the synthesis of this compound. By tracking the disappearance of the characteristic O-H stretching band of the starting 4-tert-butylphenol and the appearance of the C-O-C stretching bands of the ether product, the reaction progress can be followed in real-time. ibimapublishing.comyoutube.comnih.gov This allows for the determination of the reaction endpoint and the identification of any intermediate species.
Near-Infrared (NIR) Spectroscopy:
Similar to FTIR, NIR spectroscopy can be used for on-line reaction monitoring. researchgate.netnih.gov NIR probes can be directly inserted into the reactor, and the changes in the NIR spectra can be correlated with the concentrations of reactants and products through chemometric models. This technique is particularly useful for reactions in heterogeneous mixtures or at high concentrations.
The implementation of these advanced analytical methodologies is fundamental for the thorough investigation of this compound in research contexts, ensuring the reliability and reproducibility of synthetic procedures and facilitating a deeper understanding of its chemical behavior.
Future Research Directions and Emerging Areas for 4 Tert Butylphenyl Methoxymethyl Ether
Exploration of Asymmetric Synthesis Incorporating the Chemical Compound
The bulky 4-tert-butylphenyl group is a feature that can be exploited in asymmetric synthesis to create chiral molecules with a high degree of stereoselectivity. Future research could explore the use of 4-tert-Butylphenyl(methoxymethyl) ether as a substrate or a precursor to chiral ligands and catalysts.
As a Chiral Auxiliary Precursor : The methoxymethyl ether group can be strategically cleaved or modified to introduce chirality. Subsequent transformations could leverage the steric hindrance of the tert-butyl group to direct the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds.
Development of Chiral Ligands : The 4-tert-butylphenyl moiety is often incorporated into ligands for asymmetric catalysis to enhance stereoselectivity. nih.gov Future work could involve the synthesis of novel chiral ligands derived from this compound for use in various asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The predictable influence of the tert-butyl group on the spatial arrangement of the ligand could lead to catalysts with high enantioselectivity.
| Research Focus | Potential Application | Rationale |
| Chiral Auxiliary Synthesis | Stereoselective alkylations, aldol (B89426) reactions | The bulky 4-tert-butyl group provides a strong steric bias, influencing the approach of incoming reagents. |
| Chiral Ligand Development | Asymmetric hydrogenation, cross-coupling reactions | The tert-butylphenyl group can create a well-defined chiral pocket around a metal center, enhancing enantioselectivity. nih.gov |
Development of Novel Catalytic Transformations
The electronic and steric properties of this compound make it an interesting candidate for involvement in novel catalytic transformations, both as a substrate and as a modifying ligand.
Directing Group for C-H Activation : The ether oxygen of the methoxymethyl group could potentially act as a weakly coordinating directing group, guiding a transition metal catalyst to activate and functionalize the ortho C-H bonds of the phenyl ring. nih.gov Research in this area could lead to new methods for the regioselective synthesis of substituted aromatic compounds. The development of palladium-catalyzed olefinations of ortho-C–H bonds in arenes directed by weakly coordinating ethers, using mono-protected amino acid (MPAA) ligands, highlights the potential for such transformations. nih.gov
Ligand Modification in Homogeneous Catalysis : The 4-tert-butylphenyl group can influence the properties of a metal catalyst when incorporated into a ligand. Its steric bulk can affect catalyst activity, selectivity, and stability. Future studies could involve synthesizing catalyst ligands from this compound to fine-tune the performance of catalytic systems for reactions such as cross-coupling and polymerization.
| Catalytic Approach | Potential Reaction | Role of this compound |
| C-H Activation | Ortho-alkenylation, ortho-arylation | The methoxymethyl ether acts as a transient directing group to ensure regioselectivity. nih.gov |
| Ligand Synthesis | Suzuki, Heck, and Sonogashira cross-coupling | The 4-tert-butylphenyl group on the ligand can enhance catalyst stability and influence product selectivity. |
Integration into Flow Chemistry Systems
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. mt.comeuropa.eu The properties of this compound suggest its potential utility in this burgeoning field.
Sequential Reactions : The differential reactivity of the methoxymethyl ether and the aromatic ring could be exploited in sequential flow processes. For instance, an initial reaction could target the ether group, followed by a subsequent transformation on the aromatic ring within a continuous flow reactor system, enabling the rapid synthesis of complex molecules from a simple starting material.
Catalyst Immobilization : The 4-tert-butylphenyl group could serve as an anchor for immobilizing catalysts onto a solid support for use in packed-bed flow reactors. This would facilitate catalyst separation and recycling, contributing to more sustainable chemical processes.
| Flow Chemistry Application | Example Process | Benefit |
| Multi-step Synthesis | Deprotection followed by C-H functionalization | Increased efficiency and reduced purification steps by integrating multiple reactions in a continuous sequence. uc.pt |
| Heterogeneous Catalysis | Continuous cross-coupling reactions | Simplified product purification and catalyst reuse, leading to more economical and environmentally friendly processes. |
Investigation of its Role in Supramolecular Chemistry or Material Science
The distinct structural features of this compound make it a compelling building block for the construction of supramolecular assemblies and advanced materials.
Supramolecular Assembly : The bulky tert-butyl group can play a crucial role in directing the self-assembly of molecules through steric interactions and by influencing π-π stacking of the aromatic rings. rsc.org Research could focus on designing and synthesizing host-guest systems or self-assembling capsules where this compound or its derivatives are key components. The 4-tert-butylphenyl group has been used as a tag in solution-phase synthesis, with separation facilitated by a β-cyclodextrin column, demonstrating its utility in forming inclusion complexes. researchgate.net
Polymer and Material Science : The precursor to the title compound, 4-tert-butylphenol (B1678320), is a known monomer and chain terminator in the production of polycarbonates, phenolic resins, and epoxy resins. wikipedia.orgindustrialchemicals.gov.au Future research could investigate the incorporation of this compound into polymer backbones or as a pendant group to impart specific properties such as thermal stability, solubility, or altered surface characteristics. The tert-butyl group is known to enhance the stability of materials. hexiechem.com
| Field | Potential Application | Key Feature |
| Supramolecular Chemistry | Molecular recognition, self-assembling materials | The 4-tert-butylphenyl group can control intermolecular interactions and aggregation behavior. rsc.org |
| Material Science | High-performance polymers, functional coatings | The robust nature of the tert-butylphenyl group can enhance the thermal and oxidative stability of materials. hexiechem.com |
Theoretical Advancements for Predicting Complex Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Theoretical studies on this compound could offer valuable insights into its reactivity and guide experimental work.
Reaction Mechanism Elucidation : Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways involving this compound. This could include studying the mechanism of its potential role as a directing group in C-H activation or predicting the stereochemical outcomes of asymmetric reactions involving its derivatives.
Prediction of Molecular Properties : Computational models can predict various physicochemical properties of this compound and its derivatives, such as electronic structure, conformational preferences, and interaction energies. researchgate.netnih.gov This information would be invaluable for designing new catalysts, materials, and supramolecular systems with desired functions.
| Theoretical Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Understanding reaction mechanisms | Prediction of transition state energies and reaction pathways for catalytic transformations. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating supramolecular self-assembly | Insight into the aggregation behavior and the structure of self-assembled systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological or material properties | Development of models to correlate the structure of derivatives with their performance in specific applications. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-tert-Butylphenyl(methoxymethyl) ether, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves alkylation of 4-tert-butylphenol with methoxymethyl chloride in the presence of a base (e.g., NaH) in anhydrous THF. Reaction efficiency can be optimized by controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and temperature (reflux at 65–70°C for 6–8 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) yields high purity. Monitor reaction progress using TLC or GC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of techniques:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, methoxymethyl protons at δ ~3.3–3.5 ppm) .
- FTIR : Identify ether linkages (C-O-C stretch at ~1100–1250 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (m/z 206.3239 for C₁₄H₂₂O⁺) .
Q. What are the critical parameters for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (UV/visible). Monitor degradation via HPLC-UV at 254 nm. Key degradation products (e.g., 4-tert-butylphenol) indicate hydrolysis of the methoxymethyl group. Store in inert atmospheres (argon) at ≤4°C to minimize oxidative decomposition .
Advanced Research Questions
Q. How does the methoxymethyl group influence the compound’s reactivity in radical-mediated oxidation processes?
- Methodological Answer : Investigate using transient infrared spectroscopy to track methoxymethyl peroxy radical (CH₃OCH₂OO•) formation during oxidation. Kinetic studies (295–600 K, 20–200 Torr O₂) reveal branching ratios between radical recombination (forming methyl formate) and decomposition (producing formaldehyde). Use Arrhenius parameters (e.g., k = 3.0 × 10⁻¹³ exp(700/T) cm³ molecule⁻¹ s⁻¹) to model reaction pathways .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
- Methodological Answer : Apply PBPK (Physiologically Based Pharmacokinetic) models to simulate partitioning in air, water, and soil. Use EPI Suite to estimate log Kow (octanol-water coefficient) and biodegradation half-lives. Validate predictions with experimental data from soil column chromatography and OECD 301F biodegradability tests .
Q. How can researchers resolve contradictions in reported toxicity data for structurally similar ethers?
- Methodological Answer : Perform comparative meta-analysis using databases like PubMed and TOXLINE, focusing on study design (e.g., in vitro vs. in vivo, exposure duration). For example, discrepancies in MTBE toxicity can be attributed to differences in biomarker selection (e.g., urinary MTBE vs. its metabolite tert-butanol). Standardize assays using OECD guidelines for consistency .
Q. What advanced techniques are suitable for studying surface adsorption of this ether in environmental matrices?
- Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to analyze adsorption on indoor surfaces (e.g., glass, polymers). Quantify adsorption isotherms via quartz crystal microbalance (QCM) under controlled humidity. Compare with computational models (DFT) to identify binding energetics of the tert-butyl and methoxymethyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
